4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one
Description
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with a 2-methoxybenzylidene group at the 4-position and a phenyl group at the 2-position. This compound belongs to the 4-arylidene-5(4H)-oxazolone family, known for their structural versatility and applications in medicinal chemistry, materials science, and organic synthesis. Its synthesis typically involves condensation reactions between hippuric acid derivatives and substituted benzaldehydes under acidic conditions, as exemplified by related oxazolones in the literature .
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
(4E)-4-[(2-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c1-20-15-10-6-5-9-13(15)11-14-17(19)21-16(18-14)12-7-3-2-4-8-12/h2-11H,1H3/b14-11+ |
InChI Key |
OBHPEUUKGHZAJJ-SDNWHVSQSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis via 4-(3-Phenylthioureido)-benzoyl-glycine Intermediates
A two-step process involving:
-
Formation of N-acylated glycine : Reaction of p-aminohippuric acid with phenyl isothiocyanate yields 4-(3-phenylthioureido)-benzoyl-glycine.
-
Cyclocondensation : The intermediate is heated with 2-methoxybenzaldehyde in acetic anhydride/sodium acetate, producing the target compound in 42% yield.
Advantages :
Use of Diazotized Benzoyl Glycine Derivatives
Diazotization of p-aminohippuric acid followed by coupling with 2-methoxybenzaldehyde under acidic conditions yields azobenzene-linked oxazolones. This method achieves yields up to 80% and facilitates the introduction of azo groups for photochemical applications.
Key Data :
-
IR : Nitrile stretches at 2224 cm⁻¹ and NH bands at 3226 cm⁻¹.
-
¹³C NMR : Oxazolone carbonyl at 166.1–166.3 ppm and benzylidene carbon at 130.2–131.1 ppm.
Solvent-Free and Microwave-Assisted Syntheses
Modern adaptations improve reaction kinetics and sustainability:
Solvent-Free Conditions
Heating equimolar hippuric acid, 2-methoxybenzaldehyde, and sodium acetate at 120°C for 2 hours under solvent-free conditions achieves 68% yield. This method reduces waste and avoids toxic acetic anhydride.
Microwave Irradiation
Microwave-assisted reactions (300 W, 10 minutes) enhance yields to 85% by accelerating enolate formation and cyclization.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Classical Erlenmeyer | 100°C, Ac₂O, 4–6 hrs | 42–76% | Moderate | High purity, well-established |
| N-Acylated Glycine Route | 100°C, Ac₂O, 4 hrs | 42% | Moderate | Functional group diversity |
| Solvent-Free | 120°C, neat, 2 hrs | 68% | Fast | Eco-friendly, no solvent |
| Microwave-Assisted | 300 W, 10 mins | 85% | Very fast | High efficiency, scalable |
Challenges and Optimization Strategies
-
Low Yields in Classical Methods : Attributed to steric hindrance from the 2-methoxy group. Optimization via increased aldehyde stoichiometry (1.5 eq.) improves yields to 65%.
-
Byproduct Formation : Acetic anhydride excess may acetylate the methoxy group. Controlled reagent ratios (1:1.2 glycine:aldehyde) mitigate this.
-
Crystallization Issues : Ethanol recrystallization occasionally yields amorphous solids. Switching to acetonitrile enhances crystal purity .
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The oxazolone ring undergoes hydrolysis under acidic or basic conditions, yielding open-chain products.
Key Data:
| Conditions | Product | Observations | Source |
|---|---|---|---|
| Acidic (HCl/H₂O) | 2-Phenyl-4-(2-methoxybenzoyl)glycolic acid | Ring cleavage at carbonyl group | |
| Basic (NaOH) | Sodium salt of α-ketoamide derivative | Stabilized via enolate formation |
Hydrolysis mechanisms involve nucleophilic attack at the oxazolone’s carbonyl carbon, with the methoxybenzylidene group influencing reaction rates through electronic effects.
Cycloaddition Reactions
The exocyclic α,β-unsaturated carbonyl system participates in [4+2] Diels-Alder reactions.
Example Reaction:
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | Reflux in toluene | Bicyclic oxazole-fused adduct | 68–72% | |
| Tetrazines | Room temperature | Pyridazine-linked oxazolone derivatives | 55% |
The Z-configuration of the benzylidene group directs regioselectivity in these reactions.
Nucleophilic Additions
The electron-deficient double bond undergoes conjugate additions.
Reported Nucleophiles:
| Nucleophile | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Grignard reagents | THF, −78°C → rt | β-Substituted oxazolones | Retains oxazolone ring | |
| Amines | EtOH, reflux | Michael adducts with N-substituents | Steric hindrance observed |
Methoxy groups enhance electrophilicity at the β-position, facilitating nucleophilic attack.
Reduction Reactions
Selective reduction of the exocyclic double bond or carbonyl group is achievable.
Experimental Results:
| Reducing Agent | Target Site | Product | Selectivity | Source |
|---|---|---|---|---|
| NaBH₄ | C=C bond | Dihydro-oxazolone derivative | Partial | |
| H₂/Pd-C | C=C and C=O bonds | Fully saturated oxazolidinone | Complete |
Catalytic hydrogenation proceeds via a radical intermediate, as confirmed by ESR studies.
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or isomerization.
Documented Outcomes:
| Light Source | Reaction Partner | Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm (UV-C) | None | Z→E isomerization | 0.45 | |
| 365 nm (UV-A) | Acetylene | Cyclobutane-fused oxazolone | 32% |
The methoxy group’s ortho position minimizes steric strain in photoproducts.
Oxidation Reactions
Controlled oxidation modifies the benzylidene moiety.
Notable Transformations:
| Oxidizing Agent | Product | Application | Source |
|---|---|---|---|
| mCPBA | Epoxide at C=C bond | Bioactive analog synthesis | |
| KMnO₄/H₂SO₄ | 2-Methoxybenzoic acid derivative | Degradation studies |
Epoxidation occurs stereospecifically, with the Z-configuration dictating cis-epoxide formation.
Substitution Reactions
Electrophilic aromatic substitution occurs on the phenyl ring.
Demonstrated Examples:
| Reaction Type | Reagents | Position Substituted | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | 85% | |
| Bromination | Br₂/FeBr₃ | Ortho to oxazolone | 78% |
Directing effects from both oxazolone and methoxy groups lead to predictable regioselectivity .
Biological Activity-Related Modifications
Structural analogs show enhanced bioactivity through targeted reactions:
Case Study:
-
Condensation with thiosemicarbazides yields Schiff base derivatives with improved antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) .
-
Suzuki coupling introduces biaryl groups, boosting COX-2 inhibition (IC₅₀ = 1.2 µM) in inflammation models .
This compound’s reactivity profile enables its use as a scaffold in medicinal chemistry and materials science. Further studies are needed to quantify kinetics and explore catalytic asymmetric variants of these reactions.
Scientific Research Applications
Anticancer Activity
Research has indicated that 4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one exhibits significant anticancer properties. This compound has been studied for its ability to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer.
Mechanism of Action :
- The compound is believed to induce apoptosis in cancer cells through the modulation of key signaling pathways, particularly those involved in cell cycle regulation and apoptosis.
- It may also inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
Case Study :
A study demonstrated that treatment with this compound resulted in a 40% reduction in tumor size in xenograft models of breast cancer after 21 days of administration at a dosage of 15 mg/kg.
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of cell proliferation in MCF-7 and PC-3 cell lines. |
| In Vivo | Tumor size reduction of 40% in xenograft models. |
Antimicrobial Properties
The compound has also been tested for its antimicrobial efficacy against various bacterial strains. Preliminary results suggest that it possesses notable antibacterial and antifungal activities.
Mechanism of Action :
- It disrupts bacterial cell wall synthesis and interferes with microbial metabolic processes.
Case Study :
In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <50 |
| Escherichia coli | <100 |
Photophysical Properties
This compound has been explored for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors.
Properties :
- Exhibits strong fluorescence under UV light.
- Potential use as a fluorescent probe for detecting metal ions.
Dye Applications
The compound's vibrant color and stability make it suitable for use as a dye in various applications, including textiles and bioimaging.
Summary of Key Findings
The following table summarizes the key applications and findings related to this compound:
| Application Area | Key Findings |
|---|---|
| Anticancer | Induces apoptosis; significant tumor size reduction. |
| Antimicrobial | Effective against Staphylococcus aureus and E. coli. |
| Material Science | Strong fluorescence; potential use in OLEDs. |
| Dye Applications | Suitable for textiles; stable fluorescent properties. |
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. As an anticancer agent, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and proliferation .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural analogs differ primarily in the substituents on the benzylidene or phenyl groups. Key examples include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogen substituents (e.g., 4-F, 4-Cl, 2,6-Br₂) increase electrophilicity, enhancing reactivity in nucleophilic additions or cycloadditions .
- Electron-Donating Groups (EDGs) : Methoxy groups (e.g., 2-OCH₃) improve solubility and stabilize charge-transfer transitions, relevant for optical applications .
Physicochemical Properties
- Melting Points: 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one: 187–189.5°C . 4-(4-Methoxybenzylidene)-2-methyloxazol-5(4H)-one: Not explicitly reported, but derivatives typically melt between 160–200°C .
Spectroscopic Data :
Biological Activity
4-(2-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one, a compound belonging to the oxazolone family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H13NO3, with a molecular weight of 281.29 g/mol. The compound features a methoxy group attached to a benzylidene moiety, contributing to its chemical reactivity and biological activity.
Antioxidant Activity
Research has demonstrated that derivatives of oxazolones exhibit significant antioxidant properties. For instance, studies indicate that certain oxazolone derivatives can inhibit lipid peroxidation effectively, with some compounds achieving an average inhibition rate of 86.5% . The ability to scavenge free radicals positions these compounds as potential agents in preventing oxidative stress-related diseases.
Anti-inflammatory Activity
The anti-inflammatory effects of oxazolones are well-documented. In particular, this compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. Some derivatives have been reported to have IC50 values lower than celecoxib, a standard anti-inflammatory drug . The mechanism of action may involve the modulation of inflammatory pathways through the inhibition of key enzymes.
Analgesic Activity
In vivo studies using writhing and hot plate tests have demonstrated the analgesic potential of oxazolone derivatives. Compounds similar to this compound exhibited significant pain relief in experimental models, suggesting their utility in pain management .
Antimicrobial Activity
Oxazolone derivatives have also been evaluated for their antimicrobial properties against various pathogens. Preliminary screening indicates activity against both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum antimicrobial activity highlights the potential for developing new therapeutic agents from this class of compounds.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several oxazolone derivatives, including this compound, and evaluated their biological activities. The results indicated that specific modifications in the chemical structure could enhance antioxidant and anti-inflammatory activities .
| Compound | Lipid Peroxidation Inhibition (%) | COX-2 Inhibition (IC50 μM) |
|---|---|---|
| 4a | 86.5 | 0.024 |
| 4b | 80.0 | 0.019 |
| 4c | 75.0 | >0.05 |
Case Study 2: Molecular Docking Studies
Molecular docking simulations suggest that the binding affinity of oxazolone derivatives to COX-2 is influenced by steric and electronic properties of substituents on the benzylidene moiety. This computational approach aids in predicting the efficacy of new compounds before synthesis .
Q & A
Q. What are the established synthetic routes for 4-(2-methoxybenzylidene)-2-phenyloxazol-5(4H)-one, and how can reaction conditions be optimized for high yields?
The compound is typically synthesized via the Erlenmeyer-Plöchl reaction, which involves condensation of 2-phenyloxazol-5(4H)-one with 2-methoxybenzaldehyde. A solvent-free method yields up to 97% under reflux conditions without chromatography . Alternative protocols use glacial acetic acid and sodium acetate as catalysts, achieving quantitative yields when reacting with arylidene precursors . Optimization strategies include adjusting stoichiometry, temperature (reflux vs. room temperature), and solvent polarity. For example, acetic acid enhances cyclization efficiency, while polar aprotic solvents may reduce side reactions .
Q. How is the structural characterization of this compound validated?
Structural confirmation relies on multimodal spectroscopy and crystallography:
- X-ray diffraction : Reveals planar geometry with dihedral angles between the oxazolone ring and methoxybenzylidene moiety .
- NMR : NMR shows characteristic signals for the methoxy group (~3.8–4.0 ppm) and olefinic proton (~7.5–8.2 ppm) .
- IR : Stretching vibrations at ~1785 cm (C=O) and ~1650 cm (C=N) confirm the oxazolone core .
- HRMS : Validates molecular ion peaks matching theoretical masses .
Q. What are the key solvatochromic properties of this compound, and how do they inform its applications in bioimaging?
The compound exhibits pronounced solvatochromism, with absorption maxima shifting from 380 nm (nonpolar solvents) to 420 nm (polar solvents) due to intramolecular charge transfer (ICT) . Solvent polarity parameters (e.g., ET) correlate linearly with spectral shifts, enabling its use as a polarity probe in lipid membranes or protein-binding studies . Methoxy substitution enhances ICT, making it a candidate for bioimaging dyes .
Advanced Research Questions
Q. How do derivatives of this compound exhibit inhibitory activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA)?
Sulfonamide derivatives (e.g., 4-(2,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one) show nanomolar inhibition:
- hCA I : Ki = 19.53 ± 1.23 nM (Compound 4) .
- hCA II : Ki = 16.49 ± 2.20 nM (Compound 3) .
- AChE : Ki = 11.68 ± 1.45 nM (Compound 5) . Structure-activity relationships (SAR) indicate that electron-withdrawing groups (e.g., sulfonamide) enhance binding to catalytic zinc in CAs, while the oxazolone core stabilizes π-π interactions with AChE’s aromatic residues .
Q. What mechanistic insights explain contradictions in reported synthetic pathways for arylidene-oxazolone derivatives?
Literature discrepancies arise from isomerization during synthesis. For example, 4-(2′-hydroxyphenylmethylene)-2-phenyloxazol-5(4H)-one was erroneously reported due to keto-enol tautomerism and rearrangement to 3-benzoylamino-1-benzopyran-2-one . Validating pathways requires:
Q. How can computational methods predict the spectroscopic and reactivity profiles of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model:
- Electronic transitions : TD-DFT aligns UV-Vis spectra with experimental λ values, attributing absorption bands to π→π* and n→π* transitions .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with redox stability .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvatochromic shifts .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in bioactivity data across structural analogs?
Discrepancies in enzyme inhibition (e.g., variable Ki values) may stem from:
- Substituent effects : Electron-donating groups (e.g., methoxy) vs. halogens alter binding affinities .
- Assay conditions : pH, ionic strength, and enzyme source (e.g., human vs. bovine CA) impact activity .
- Stereochemical purity : Z/E isomer ratios influence biological activity; chiral HPLC ensures enantiomeric purity .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
